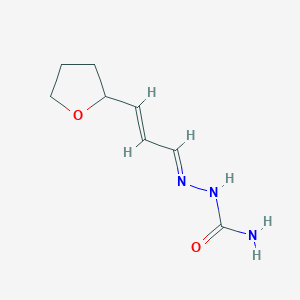
3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with chlorine and iodine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.
Substitution Reactions: Introduction of the chlorine and iodine atoms can be done through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridazine ring.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-iodophenyl)pyridazin-3(2H)-one: Lacks the chlorine substitution.
6-chloro-2-phenylpyridazin-3(2H)-one: Lacks the iodine substitution.
6-chloro-2-(4-bromophenyl)pyridazin-3(2H)-one: Contains bromine instead of iodine.
Uniqueness
6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61442-14-6 |
|---|---|
Formule moléculaire |
C10H6ClIN2O |
Poids moléculaire |
332.52 g/mol |
Nom IUPAC |
6-chloro-2-(4-iodophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H |
Clé InChI |
KFWNNAVQLBXDPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)




![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)




![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

